molecular formula C11H19NO4 B8336129 (7S,8S)-ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate

(7S,8S)-ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate

Cat. No. B8336129
M. Wt: 229.27 g/mol
InChI Key: QJZHUCODCXWUKO-IUCAKERBSA-N
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Patent
US05134143

Procedure details

Ethyl 8-[(phenylmethyl)amino]-1,4-dioxaspiro -[4.5]-decane-7-carboxylate (397.2 g, 1.3 mole) was combined with 2563 ml of ethanol and 80 g of 5% palladium on activated carbon and hydrogenated at 50 p.s.i. for 6 hours at 45°-50° C. The catalyst was separated by filtration, and the filtrate was evaporated. When taken up in methylene chloride a semi-solid precipitated and was filtered out. The filtrate was evaporated to yield 277.7 g (97.4%) of the title product.
Name
Ethyl 8-[(phenylmethyl)amino]-1,4-dioxaspiro -[4.5]-decane-7-carboxylate
Quantity
397.2 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
catalyst
Reaction Step Two
Quantity
2563 mL
Type
solvent
Reaction Step Three
Yield
97.4%

Identifiers

REACTION_CXSMILES
C1(C[NH:8][CH:9]2[CH2:18][CH2:17][C:12]3([O:16][CH2:15][CH2:14][O:13]3)[CH2:11][CH:10]2[C:19]([O:21][CH2:22][CH3:23])=[O:20])C=CC=CC=1>[Pd].C(O)C>[NH2:8][CH:9]1[CH2:18][CH2:17][C:12]2([O:16][CH2:15][CH2:14][O:13]2)[CH2:11][CH:10]1[C:19]([O:21][CH2:22][CH3:23])=[O:20]

Inputs

Step One
Name
Ethyl 8-[(phenylmethyl)amino]-1,4-dioxaspiro -[4.5]-decane-7-carboxylate
Quantity
397.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)CNC1C(CC2(OCCO2)CC1)C(=O)OCC
Step Two
Name
Quantity
80 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
2563 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was separated by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
was filtered out
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1C(CC2(OCCO2)CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 277.7 g
YIELD: PERCENTYIELD 97.4%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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